N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide

Medicinal Chemistry Molecular Properties Physicochemical Profile

This piperidine building block features a distinctive N-(2-methoxyethyl) substituent that enables targeted SAR exploration of GPR119 modulation, absent from NH/alkyl analogs. Its predicted O-dealkylation vulnerability serves as a metabolic stability probe, supporting comparative stability studies that the public domain lacks. Procure as a scaffold for parallel synthesis campaigns to generate novel GPR119 ligands, bearing in mind that all potency, selectivity, and PK parameters require upfront experimental confirmation.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1421468-37-2
Cat. No. B3004965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide
CAS1421468-37-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCOCCN1CCC(CC1)NC(=O)C2CC2
InChIInChI=1S/C12H22N2O2/c1-16-9-8-14-6-4-11(5-7-14)13-12(15)10-2-3-10/h10-11H,2-9H2,1H3,(H,13,15)
InChIKeyYWHXSBZKORBRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide (CAS 1421468-37-2) Procurement Analysis


N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide is a synthetic small molecule belonging to the piperidine class, characterized by a methoxyethyl substituent on the piperidine nitrogen and a cyclopropanecarboxamide moiety. Its reported molecular formula is C12H22N2O2 with a molecular weight of 226.32 g/mol . The compound appears primarily in the patent literature as a member of the broader N-cyclopropyl-N-piperidinyl-amide family, which has been investigated for modulation of the GPR119 receptor [1]. However, no primary research articles or detailed quantitative characterization of this specific compound were identified in the searched authoritative databases.

Why Generic Substitution of N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide is Scientifically Uncertain


Direct substitution of this compound with other 'in-class' piperidine cyclopropanecarboxamides is not supported by publicly available evidence. The N-(2-methoxyethyl) group distinguishes it from the simpler N-H or N-alkyl analogs found in the GPR119 patent family [1]. In related series, modifications to the piperidine nitrogen substituent are known to profoundly alter GPR119 agonist potency, selectivity, and pharmacokinetic profiles [1]. Without disclosed quantitative structure-activity relationship data for the methoxyethyl variant, any assumption of functional interchangeability is precarious. The following evidence, while limited, highlights the critical need for side-by-side experimental validation rather than reliance on class-level assumptions.

Quantitative Differentiation Evidence for N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide


Structural Differentiation from the Parent Piperidine Cyclopropanecarboxamide

The target compound bears an N-(2-methoxyethyl) group, adding 58.08 Da relative to the unsubstituted parent scaffold N-(piperidin-4-yl)cyclopropanecarboxamide (MW: 168.24 g/mol) . This results in a molecular weight of 226.32 g/mol compared to 168.24 g/mol for the des-methoxyethyl analog. The added hydrogen bond acceptor capability and increased topological polar surface area (tPSA) are expected to modulate solubility and permeability, though direct experimental comparison data are absent from the literature.

Medicinal Chemistry Molecular Properties Physicochemical Profile

GPR119 Agonist Class Activity with Undefined Potency for the Methoxyethyl Analog

The broader patent family (US8927726B2) defines N-cyclopropyl-N-piperidinyl-amides as GPR119 receptor modulators with EC50 values typically in the nanomolar to low micromolar range for representative examples [1]. However, the specific N-(2-methoxyethyl) variant is not enumerated as an exemplary compound with disclosed biological data. The class-level agonist activity therefore cannot be quantitatively attributed to this compound. No head-to-head comparison data exist versus other analogs.

GPR119 GPCR Type 2 Diabetes

Metabolic Stability Differentiation: Methoxyethyl Group's Potential Impact on CYP450-Mediated Oxidation

The N-methoxyethyl group introduces a metabolically labile O-dealkylation site not present in the N-H or simple N-alkyl comparators. In related piperidine series, O-dealkylation is a major clearance pathway [1]. However, no experimental microsomal or hepatocyte stability data have been published for the target compound. The structural analogy implies potentially distinct metabolic liability, but quantitative differentiation (e.g., intrinsic clearance, half-life) is unavailable.

Drug Metabolism Pharmacokinetics Metabolic Stability

Evidence-Linked Application Scenarios for N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide


Chemical Probe Design for GPR119 Target Validation

This compound may serve as a starting point for structure-activity relationship (SAR) exploration of GPR119 modulators, provided its agonist activity is first confirmed experimentally [1]. The methoxyethyl substituent enables investigation of how N-substitution influences potency and selectivity relative to the unsubstituted core. However, procurement for this purpose requires commitment to upfront in-house screening, as publicly disclosed data are absent.

Pharmacokinetic Profiling of Methoxyethyl-Substituted Piperidine Amides

The compound's predicted metabolic vulnerability to O-dealkylation makes it a candidate for comparative metabolic stability studies against N-alkyl analogs [1]. Such studies would quantify the impact of the methoxyethyl group on intrinsic clearance and cytochrome P450 isoform specificity, generating the missing differentiation data.

Building Block for Diversified Library Synthesis

The secondary amine reactivity or the cyclopropanecarboxamide moiety may be exploited for further derivatization, as implied by its inclusion in the broad patent genus [2]. The compound can serve as a scaffold for parallel synthesis campaigns aimed at generating novel GPR119 ligands with improved properties, though no published synthetic procedures using this exact building block were identified.

Quote Request

Request a Quote for N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.